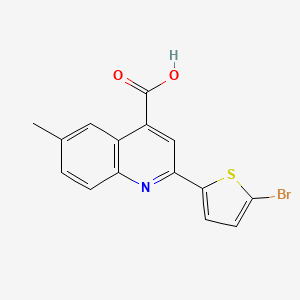
2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid, commonly known as BTMQ, is a heterocyclic compound that contains a quinoline ring system. It is a derivative of 2-thienyl and is used in various scientific research applications due to its unique properties. In
作用機序
The mechanism of action of BTMQ involves the inhibition of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. Topoisomerase II cleaves the DNA double helix, allowing the strands to rotate and unwind. BTMQ binds to the cleavage complex of topoisomerase II, preventing the enzyme from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BTMQ has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, which is a programmed cell death process. Moreover, BTMQ has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BTMQ in lab experiments is its potency as a topoisomerase II inhibitor. This allows for the study of the mechanism of action of this enzyme and the development of potential anti-cancer drugs. However, one of the limitations of using BTMQ is its solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the use of BTMQ in scientific research. One potential direction is the development of BTMQ derivatives with improved solubility and potency. Moreover, BTMQ can be used as a tool to study the mechanism of action of other enzymes involved in DNA replication and repair. Additionally, BTMQ can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, 2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid, or BTMQ, is a heterocyclic compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of topoisomerase II, which is involved in DNA replication and repair. BTMQ has been shown to have anti-tumor activity in various cancer cell lines and has potential applications in cancer therapy. Moreover, BTMQ has been used as a tool to study the mechanism of action of topoisomerase II and other enzymes involved in DNA replication and repair.
合成法
The synthesis of BTMQ involves the reaction between 2-thienylboronic acid and 6-methyl-4-chloroquinolinecarboxylic acid in the presence of a palladium catalyst. This reaction leads to the formation of BTMQ as a yellow solid. The purity of BTMQ can be improved by recrystallization from ethanol.
科学的研究の応用
BTMQ has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. BTMQ has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Moreover, BTMQ has been used as a probe to study the binding sites of topoisomerase II and to investigate the mechanism of action of this enzyme.
特性
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)20-13/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOSTOUNYUDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

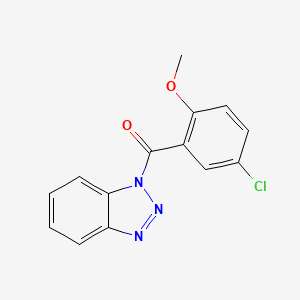
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
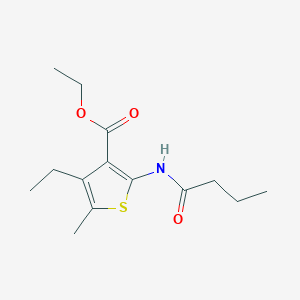
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

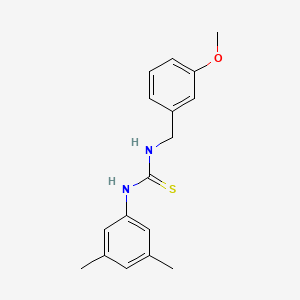
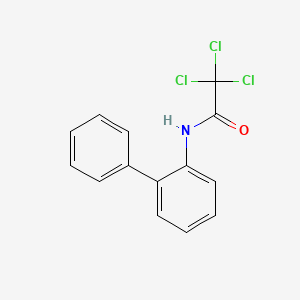
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
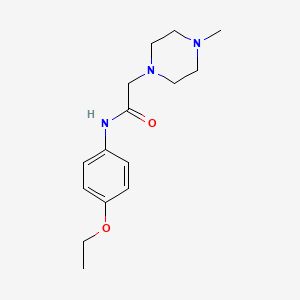
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)